tert-butyl 4,4-dimethyl-5H-imidazo[1,5-a]quinoxaline-3-carboxylate
Overview
Description
“tert-butyl 4,4-dimethyl-5H-imidazo[1,5-a]quinoxaline-3-carboxylate” is a chemical compound with the molecular formula C17H21N3O2 . It has a molecular weight of 299.37 g/mol . The compound is also known by other names such as U 93631, U93631, and U-93631 .
Molecular Structure Analysis
The compound has a complex structure that includes a quinoxaline ring, which is a type of heterocyclic compound . The InChI string, which is a textual identifier for chemical substances, for this compound is InChI=1S/C17H21N3O2/c1-16(2,3)22-15(21)13-14-17(4,5)19-11-8-6-7-9-12(11)20(14)10-18-13/h6-10,19H,1-5H3 .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 470.1±45.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.2 mmHg at 25°C . The enthalpy of vaporization is 73.3±3.0 kJ/mol . The flash point is 238.1±28.7 °C . The index of refraction is 1.598 . The molar refractivity is 85.7±0.5 cm3 . The compound has 5 hydrogen bond acceptors and 1 hydrogen bond donor . It has 3 freely rotating bonds . The polar surface area is 56 Å2 . The polarizability is 34.0±0.5 10-24 cm3 . The surface tension is 41.4±7.0 dyne/cm . The molar volume is 251.1±7.0 cm3 .Scientific Research Applications
Synthesis and Chemical Transformations
- A facile protocol for the preparation of various quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones with carbazates, showcasing tert-butyl carbazate as a coupling reagent for producing decarboxylation products efficiently, indicating a pathway for the synthesis of tert-butyl 4,4-dimethyl-5H-imidazo[1,5-a]quinoxaline-3-carboxylate analogues (Xie et al., 2019).
- A method involving copper-catalyzed reductive amination for the synthesis of N-fused heterocycles, such as quinazolinones and imidazoquinolines, which may include this compound or its analogues, showcasing the versatility of these compounds in organic synthesis (Nandwana et al., 2017).
Applications in Medicinal Chemistry
- The development of imidazo[1,5-a]quinoxaline piperazine ureas with a tert-butyl ester side chain, exhibiting high affinity for the gamma-aminobutyric acid A (GABAA)/benzodiazepine receptor complex, spanning a range of pharmacological activities from inverse agonists to full agonists, indicating potential applications in the treatment of neurological conditions (Jacobsen et al., 1999).
Photophysical and Material Applications
- The synthesis of carboxyl-containing o-aminophenols and phenoxazines by condensation of 3,5-di-(tert.-butyl)-quinone with p-aminobenzoic and anthranilic acids, leading to new carboxyl derivatives with potential applications in material science and as fluorescent markers, indicating the broad utility of tert-butyl substituted compounds in various scientific fields (Ivakhnenko et al., 2019).
Mechanism of Action
Target of Action
U 93631, also known as tert-butyl 4,4-dimethyl-5H-imidazo[1,5-a]quinoxaline-3-carboxylate, primarily targets the GABA A receptor . The GABA A receptor is an ionotropic receptor and ligand-gated ion channel which plays a key role in inhibitory neurotransmission in the brain .
Mode of Action
U 93631 acts as an antagonist of the GABA A receptor . It binds to the GABA A receptor at a site that is similar to the binding site of picrotoxin, a potent neurotoxin and convulsant . The binding of U 93631 to the GABA A receptor decreases the probability of the chloride channel opening and stabilizes the receptor in an inactivated state .
Biochemical Pathways
The primary biochemical pathway affected by U 93631 is the GABAergic pathway . By acting as an antagonist of the GABA A receptor, U 93631 interferes with the normal functioning of this pathway, which is critical for inhibitory neurotransmission in the brain .
Result of Action
The binding of U 93631 to the GABA A receptor results in a decrease in the probability of the chloride channel opening, thereby stabilizing the receptor in an inactivated state . This leads to a rapid decay of gamma-aminobutyric acid (GABA)-induced currents .
properties
IUPAC Name |
tert-butyl 4,4-dimethyl-5H-imidazo[1,5-a]quinoxaline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-16(2,3)22-15(21)13-14-17(4,5)19-11-8-6-7-9-12(11)20(14)10-18-13/h6-10,19H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBSEJKZKXIYMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(N=CN2C3=CC=CC=C3N1)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164988 | |
Record name | U 93631 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
152273-12-6 | |
Record name | U 93631 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152273126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | U 93631 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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